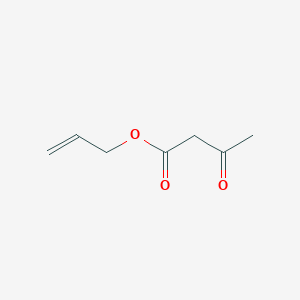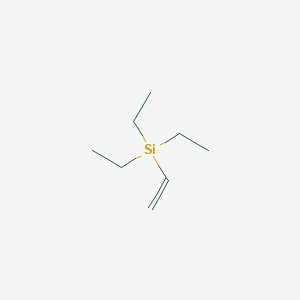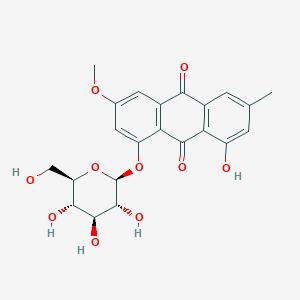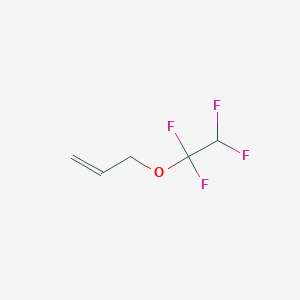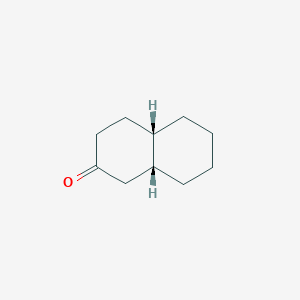![molecular formula C22H28N2O6S B072318 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate CAS No. 1175-88-8](/img/structure/B72318.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate, commonly known as MTT, is a yellow-colored dye that has been widely used in scientific research for several decades. MTT is a tetrazolium salt that is reduced by living cells to form a purple-colored formazan product. This conversion is used as an indicator of cell viability and proliferation.
作用机制
MTT is reduced by living cells to form a purple-colored formazan product. The reduction of MTT is mediated by mitochondrial enzymes, specifically succinate dehydrogenase. The rate of MTT reduction is proportional to the number of viable cells present in the culture. The formazan product is water-insoluble and is trapped within the cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
生化和生理效应
MTT is a non-toxic compound that does not affect cell viability or proliferation. The reduction of MTT is a metabolic process that occurs in living cells. The formazan product is water-insoluble and is trapped within the cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
实验室实验的优点和局限性
The MTT assay is a simple, rapid, and inexpensive method for assessing cell viability and proliferation. The assay is sensitive and can detect changes in cell viability and proliferation at low concentrations of compounds. The assay can be adapted to high-throughput screening and can be used to evaluate the cytotoxicity of large numbers of compounds. However, the MTT assay has some limitations. The assay is not suitable for assessing the effects of compounds that interfere with mitochondrial function or that reduce the activity of succinate dehydrogenase. The assay is also not suitable for assessing the effects of compounds that are water-insoluble or that interfere with the formation of formazan.
未来方向
MTT assay has been widely used in scientific research for several decades. However, there is still scope for improvement and further research. Some of the future directions for MTT assay are:
1. Development of new tetrazolium salts that are more sensitive and specific for assessing cell viability and proliferation.
2. Development of new methods for quantifying the formazan product that are more accurate and reliable.
3. Development of new assays that can assess the effects of compounds on mitochondrial function and cellular metabolism.
4. Development of new assays that can assess the effects of compounds on cell signaling pathways and gene expression.
5. Development of new assays that can assess the effects of compounds on cell migration and invasion.
6. Integration of MTT assay with other assays to provide a more comprehensive assessment of cell viability and proliferation.
In conclusion, MTT is a widely used dye that has been used for several decades to assess cell viability and proliferation. The assay is simple, rapid, and inexpensive and can be adapted to high-throughput screening. The assay has some limitations, but there is still scope for improvement and further research. The future directions for MTT assay include the development of new tetrazolium salts, new methods for quantifying the formazan product, and new assays that can assess the effects of compounds on mitochondrial function, cellular metabolism, cell signaling pathways, gene expression, cell migration, and invasion.
合成方法
MTT is synthesized by reacting phenothiazine with methyl iodide to form 10-(2-methylpropyl) phenothiazine, which is then reacted with dimethylamine to form 10-[3-(dimethylamino)-2-methylpropyl] phenothiazine. This compound is then treated with tartaric acid to form 10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate.
科学研究应用
MTT is widely used in scientific research to assess cell viability and proliferation. The conversion of MTT to formazan by living cells is used as an indicator of cell metabolic activity. This assay has been used to study the effects of various drugs, toxins, and environmental factors on cell viability and proliferation. MTT assay is also used to evaluate the cytotoxicity of various compounds and to screen for potential anticancer drugs.
属性
CAS 编号 |
1175-88-8 |
|---|---|
产品名称 |
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |
分子式 |
C22H28N2O6S |
分子量 |
448.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
ZEEPCWVFSHMOPI-LREBCSMRSA-N |
手性 SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
其他 CAS 编号 |
1175-88-8 |
同义词 |
10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



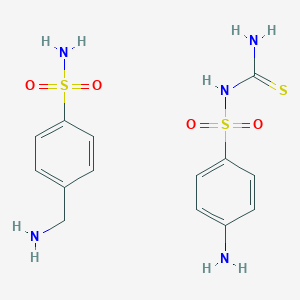
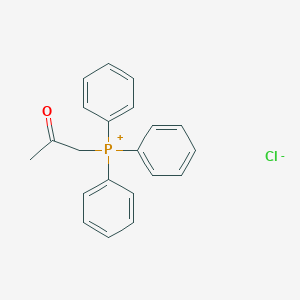
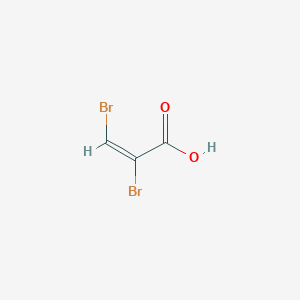
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
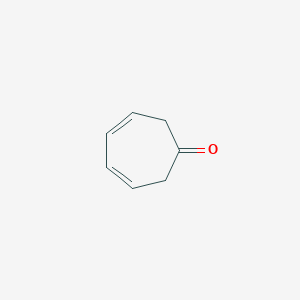
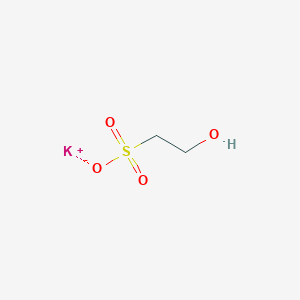
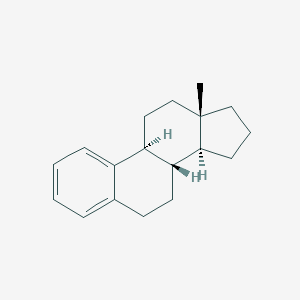
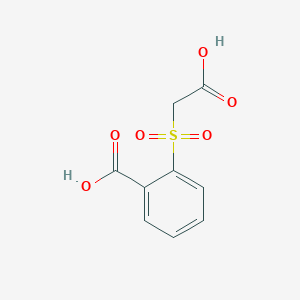
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
